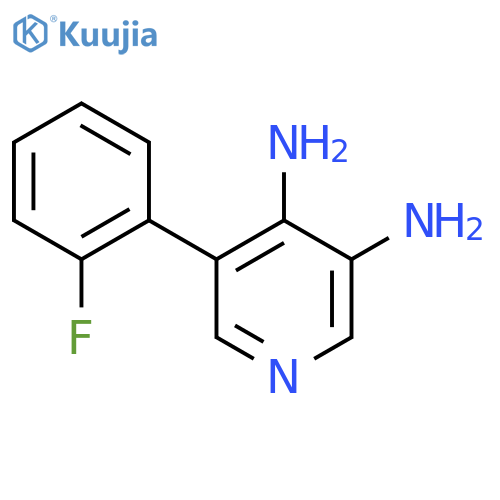

Cas no 1214354-78-5 (5-(2-Fluorophenyl)pyridine-3,4-diamine)

5-(2-Fluorophenyl)pyridine-3,4-diamine 化学的及び物理的性質

名前と識別子

-

- 5-(2-fluorophenyl)pyridine-3,4-diamine

- AMY27848

- 5-(2-Fluorophenyl)pyridine-3,4-diamine

-

- MDL: MFCD14698996

- インチ: 1S/C11H10FN3/c12-9-4-2-1-3-7(9)8-5-15-6-10(13)11(8)14/h1-6H,13H2,(H2,14,15)

- InChIKey: CFHLFELNAFXQFA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1C=NC=C(C=1N)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 212

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 64.9

5-(2-Fluorophenyl)pyridine-3,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029000480-250mg |

5-(2-Fluorophenyl)pyridine-3,4-diamine |

1214354-78-5 | 95% | 250mg |

$980.00 | 2023-09-04 | |

| Matrix Scientific | 218081-2.500g |

5-(2-Fluorophenyl)pyridine-3,4-diamine, 95% |

1214354-78-5 | 95% | 2.500g |

$1980.00 | 2023-09-06 | |

| Alichem | A029000480-1g |

5-(2-Fluorophenyl)pyridine-3,4-diamine |

1214354-78-5 | 95% | 1g |

$2981.85 | 2023-09-04 | |

| Alichem | A029000480-500mg |

5-(2-Fluorophenyl)pyridine-3,4-diamine |

1214354-78-5 | 95% | 500mg |

$1651.30 | 2023-09-04 |

5-(2-Fluorophenyl)pyridine-3,4-diamine 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

5-(2-Fluorophenyl)pyridine-3,4-diamineに関する追加情報

5-(2-Fluorophenyl)pyridine-3,4-diamine: A Comprehensive Overview

5-(2-Fluorophenyl)pyridine-3,4-diamine is a highly specialized organic compound with the CAS number 1214354-78-5. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule consists of a pyridine ring substituted with a 2-fluorophenyl group at the 5-position and amino groups at the 3 and 4 positions. This configuration imparts distinctive electronic and steric characteristics, making it a valuable component in various research and industrial contexts.

The synthesis of 5-(2-Fluorophenyl)pyridine-3,4-diamine involves advanced organic synthesis techniques, often leveraging Friedel-Crafts alkylation or coupling reactions. Recent studies have focused on optimizing these methods to enhance yield and purity, ensuring scalability for large-scale production. The compound's stability under various conditions has also been extensively investigated, revealing its robustness in both neutral and mildly acidic environments.

One of the most promising applications of 5-(2-Fluorophenyl)pyridine-3,4-diamine lies in its use as a precursor in drug discovery. Its ability to act as a building block for bioactive molecules has been highlighted in several recent publications. For instance, researchers have employed this compound to synthesize potential inhibitors for kinase enzymes, which are critical targets in oncology. The substitution pattern of the molecule allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability.

In the realm of materials science, 5-(2-Fluorophenyl)pyridine-3,4-diamine has shown potential as a ligand in metal-organic frameworks (MOFs) and coordination polymers. Its nitrogen-rich structure facilitates strong metal-ligand interactions, making it suitable for applications in gas storage and catalysis. Recent experiments have demonstrated its effectiveness in capturing CO₂ under ambient conditions, showcasing its role in environmental sustainability efforts.

The electronic properties of 5-(2-Fluorophenyl)pyridine-3,4-diamine also make it an attractive candidate for optoelectronic devices. Its conjugated system enables efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Studies have explored its use as an electron transport layer material, where it exhibits favorable conductivity and stability under operational conditions.

From a structural standpoint, the presence of the fluorophenyl group introduces electron-withdrawing effects that modulate the reactivity of the pyridine ring. This feature is particularly advantageous in catalytic applications, where controlled reactivity is crucial. Recent research has highlighted its utility as a catalyst in asymmetric synthesis reactions, offering new avenues for enantioselective processes.

In terms of toxicity and environmental impact, preliminary assessments indicate that 5-(2-Fluorophenyl)pyridine-3,4-diamine exhibits low acute toxicity when handled appropriately. However, ongoing studies are evaluating its long-term effects on aquatic ecosystems to ensure sustainable practices in its production and application.

Looking ahead, the versatility of 5-(2-Fluorophenyl)pyridine-3,4-diamine positions it as a key player in diverse scientific domains. Its adaptability to different chemical environments and functional groups makes it an invaluable tool for researchers seeking innovative solutions across multiple disciplines.

1214354-78-5 (5-(2-Fluorophenyl)pyridine-3,4-diamine) 関連製品

- 1184513-43-6(Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate)

- 1330829-52-1(1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate)

- 886498-36-8(2,4-Difluorocinnamyl bromide)

- 644970-78-5(Methyl 2-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]benzoate)

- 1804640-00-3(2-Bromo-6-cyano-3-(difluoromethyl)pyridine-5-carboxylic acid)

- 42781-29-3(Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-)

- 2137703-41-2(2-(1h-Pyrazol-3-yl)oxolan-3-amine)

- 62423-75-0(Benzoic acid, 3-(2-bromo-1-oxopropyl)-)

- 953224-37-8(N-(1-methylpiperidin-4-yl)methyl-N'-phenylethanediamide)

- 2229143-33-1(3-(aminomethyl)-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol)